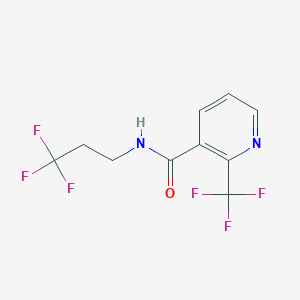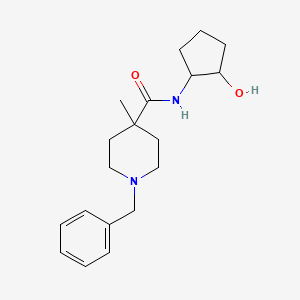
2-(trifluoromethyl)-N-(3,3,3-trifluoropropyl)pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(trifluoromethyl)-N-(3,3,3-trifluoropropyl)pyridine-3-carboxamide, also known as BAY 36-7620, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied for its potential use in treating a variety of neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and addiction.
作用机制
2-(trifluoromethyl)-N-(3,3,3-trifluoropropyl)pyridine-3-carboxamide 36-7620 acts as a selective antagonist of the mGluR5 receptor, which is involved in regulating glutamate signaling in the brain. By blocking the activity of this receptor, this compound 36-7620 can modulate the release of neurotransmitters such as dopamine and serotonin, which are involved in regulating mood, motivation, and reward.
Biochemical and Physiological Effects
This compound 36-7620 has been shown to have a number of biochemical and physiological effects, including reducing the release of glutamate in the brain, modulating the activity of the dopaminergic and serotonergic systems, and reducing the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in regulating stress responses.
实验室实验的优点和局限性
One advantage of using 2-(trifluoromethyl)-N-(3,3,3-trifluoropropyl)pyridine-3-carboxamide 36-7620 in lab experiments is its high selectivity for the mGluR5 receptor, which reduces the potential for off-target effects. However, one limitation of using this compound 36-7620 is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in vivo.
未来方向
There are several potential future directions for research on 2-(trifluoromethyl)-N-(3,3,3-trifluoropropyl)pyridine-3-carboxamide 36-7620. One area of interest is its potential use in treating addiction, as preclinical studies have shown promising results in reducing drug-seeking behavior. Another area of interest is its potential use in treating autism spectrum disorders, as mGluR5 has been implicated in the pathophysiology of these disorders. Finally, further research is needed to explore the potential long-term effects of this compound 36-7620 on brain function and behavior.
合成方法
The synthesis of 2-(trifluoromethyl)-N-(3,3,3-trifluoropropyl)pyridine-3-carboxamide 36-7620 involves several steps, including the reaction of 2-bromo-5-trifluoromethylpyridine with 3,3,3-trifluoropropylamine, followed by the addition of 3,3,3-trifluoropropylisocyanate and subsequent purification. The final product is a white crystalline solid with a melting point of 172-173°C.
科学研究应用
2-(trifluoromethyl)-N-(3,3,3-trifluoropropyl)pyridine-3-carboxamide 36-7620 has been extensively studied in both in vitro and in vivo models for its potential therapeutic applications. In animal models, this compound 36-7620 has been shown to reduce anxiety-like behavior, improve cognitive function, and decrease drug-seeking behavior in addiction models. In human studies, this compound 36-7620 has been investigated for its potential use in treating anxiety and depression.
属性
IUPAC Name |
2-(trifluoromethyl)-N-(3,3,3-trifluoropropyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F6N2O/c11-9(12,13)3-5-18-8(19)6-2-1-4-17-7(6)10(14,15)16/h1-2,4H,3,5H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQQZOYVPIKXMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(F)(F)F)C(=O)NCCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-cyclohexyl-N-[1-[2-(1,3-dioxolan-2-yl)ethyl]piperidin-4-yl]acetamide](/img/structure/B7643871.png)
![5-(4-acetylphenyl)-N-[4-(1,3-thiazol-2-yl)phenyl]furan-2-carboxamide](/img/structure/B7643887.png)

![5-[(cyclopentylcarbamoylamino)methyl]-N,N-dimethylpyridine-2-carboxamide](/img/structure/B7643894.png)
![1-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-3-[1-(oxolan-3-yl)ethyl]urea](/img/structure/B7643902.png)
![2-Amino-1-[3-[(1-methylimidazol-2-yl)methyl]piperidin-1-yl]-2-phenylethanone;hydrochloride](/img/structure/B7643909.png)
![3-(2-hydroxyethoxy)-N-[(2,4,6-trimethylphenyl)methyl]piperidine-1-carboxamide](/img/structure/B7643919.png)
![N-[4-[3-methyl-4-(tetrazol-1-yl)anilino]cyclohexyl]acetamide](/img/structure/B7643923.png)
![4-Methyl-2-[2-(piperidin-1-ylmethyl)pyrrolidin-1-yl]pyrimidine](/img/structure/B7643929.png)
![2-[(5-Bromopyridin-3-yl)amino]cyclopentan-1-ol](/img/structure/B7643931.png)
![N-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]-2,3-dimethylcyclohexan-1-amine](/img/structure/B7643939.png)
![1-[2-[2-(Difluoromethoxy)phenyl]ethyl]-3-(2-hydroxycyclohexyl)urea](/img/structure/B7643940.png)
![3-[[2-(Furan-2-yl)-5-methyl-1,3-oxazol-4-yl]methyl]pyrido[3,4-d]pyrimidin-4-one](/img/structure/B7643961.png)
